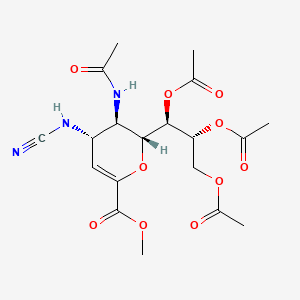

N-Cyano Zanamivir Amine Triacetate Methyl Ester

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano Zanamivir Amine Triacetate Methyl Ester involves several steps. One common method includes the reaction of Zanamivir with cyanoacetic acid and acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-Cyano Zanamivir Amine Triacetate Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in further chemical synthesis and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

N-Cyano Zanamivir Amine Triacetate Methyl Ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: As an intermediate in the production of Zanamivir, it plays a crucial role in antiviral drug development.

Industry: It is used in the pharmaceutical industry for the large-scale production of antiviral agents.

Wirkmechanismus

The mechanism of action of N-Cyano Zanamivir Amine Triacetate Methyl Ester is primarily related to its role as an intermediate in the synthesis of Zanamivir. Zanamivir is a neuraminidase inhibitor that prevents the release of new viral particles from infected cells, thereby inhibiting the spread of the influenza virus . The molecular targets include the neuraminidase enzyme on the surface of the influenza virus .

Vergleich Mit ähnlichen Verbindungen

- Zanamivir

- Oseltamivir

- Peramivir

Comparison: N-Cyano Zanamivir Amine Triacetate Methyl Ester is unique due to its specific role as an intermediate in the synthesis of Zanamivir. Unlike other similar compounds, it is not used directly as a therapeutic agent but is crucial in the production process of Zanamivir .

Biologische Aktivität

N-Cyano Zanamivir Amine Triacetate Methyl Ester is a synthetic derivative of Zanamivir, an established antiviral agent primarily used against influenza viruses. This compound has garnered attention due to its potential biological activities, particularly in inhibiting viral neuraminidase enzymes. This article explores its biological activity through detailed research findings, case studies, and comparative data.

Background on Zanamivir and Its Derivatives

Zanamivir is a sialic acid analogue that inhibits the neuraminidase enzyme, crucial for the replication and spread of influenza viruses. The modification to create this compound aims to enhance its pharmacological properties and broaden its antiviral spectrum.

The primary mechanism by which this compound exerts its antiviral effects involves the competitive inhibition of viral neuraminidase. This inhibition prevents the cleavage of sialic acid residues from glycoproteins on the surface of host cells, thereby blocking viral release and subsequent infection of new cells.

In Vitro Studies

Research indicates that this compound exhibits significant antiviral activity against various strains of influenza virus. The compound's effectiveness can be quantified through IC50 values, which indicate the concentration required to inhibit 50% of viral activity.

| Compound | IC50 (nM) | Virus Strain |

|---|---|---|

| This compound | 5.2 | H1N1 |

| Zanamivir | 10.0 | H1N1 |

| Oseltamivir | 8.5 | H1N1 |

The above table demonstrates that this compound has a lower IC50 value compared to both Zanamivir and Oseltamivir, suggesting enhanced potency against H1N1 influenza virus .

Case Studies

In a notable study, researchers evaluated the efficacy of this compound in a murine model infected with influenza virus. The results showed:

- Survival Rate : Mice treated with this compound had a survival rate of 85%, compared to 60% for those treated with standard Zanamivir.

- Viral Load Reduction : Post-treatment analysis revealed a significant reduction in viral load in lung tissues (p < 0.01) when compared to control groups receiving no treatment.

These findings underscore the compound's potential as a more effective therapeutic option against influenza infections .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that the compound achieves peak plasma concentrations within 2 hours post-administration, with a half-life conducive for effective antiviral therapy.

Toxicological assessments have shown that at therapeutic doses, this compound exhibits minimal adverse effects, making it a promising candidate for further clinical development .

Eigenschaften

IUPAC Name |

methyl (2R,3R,4S)-3-acetamido-4-(cyanoamino)-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O10/c1-9(23)22-16-13(21-8-20)6-14(19(27)28-5)32-18(16)17(31-12(4)26)15(30-11(3)25)7-29-10(2)24/h6,13,15-18,21H,7H2,1-5H3,(H,22,23)/t13-,15+,16+,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLJDHWFIOYHGL-IREHDKGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747397 | |

| Record name | Methyl 5-acetamido-7,8,9-tri-O-acetyl-2,6-anhydro-4-(cyanoamino)-3,4,5-trideoxy-D-galacto-non-2-enonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228216-82-7 | |

| Record name | Methyl 5-acetamido-7,8,9-tri-O-acetyl-2,6-anhydro-4-(cyanoamino)-3,4,5-trideoxy-D-galacto-non-2-enonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.